1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester
Overview
Description
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a dihydro structure and substituted with a 2-methylphenyl group and a phenylmethyl ester group
Preparation Methods
The synthesis of 1(2H)-pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenyl-substituted pyridine with benzyl alcohol in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or dichloromethane. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1(2H)-pyridinecarboxylic acid, 3,6-dihydro-4-(2-methylphenyl)-, phenylmethyl ester include other pyridine derivatives with similar structural motifs. These compounds may have different substituents on the pyridine ring or variations in the ester group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Some similar compounds include:
- 2H-Pyran derivatives
- 3,4-Dihydro-2H-pyrans
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
IUPAC Name |
benzyl 4-(2-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-7-5-6-10-19(16)18-11-13-21(14-12-18)20(22)23-15-17-8-3-2-4-9-17/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMMVDTIRTYIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157456 | |
Record name | Phenylmethyl 3,6-dihydro-4-(2-methylphenyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286961-37-3 | |
Record name | Phenylmethyl 3,6-dihydro-4-(2-methylphenyl)-1(2H)-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286961-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 3,6-dihydro-4-(2-methylphenyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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